molecular formula C10H11NO3 B3021826 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid CAS No. 76824-99-2

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Cat. No.: B3021826
CAS No.: 76824-99-2
M. Wt: 193.2 g/mol
InChI Key: CRAGDYRHPWTZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is a constrained analog of phenylalanine and has been identified as a core structural element present in several peptide-based drugs and biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves the Pomeranz–Fritsch–Bobbitt cyclization. This method typically starts with the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core . Another approach includes the use of multicomponent reactions for the functionalization of tetrahydroisoquinolines, which improves atom economy, selectivity, and yield .

Industrial Production Methods

Industrial production methods for this compound often involve the use of transition metal-catalyzed cross-dehydrogenative coupling strategies. These methods allow for the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl bromides, various nucleophiles.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Neuroprotective Effects

Research indicates that 6Htc may have neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. It has been studied for its ability to modulate neurotransmitter systems, particularly dopamine and serotonin receptors. This modulation is critical for developing treatments for conditions characterized by dopaminergic dysfunction .

Opioid Receptor Interaction

6Htc has been proposed as a rigid mimic of tyrosine conformation in opioid ligand-receptor complexes. Studies demonstrate that it exhibits significant binding affinity to mu and delta opioid receptors, suggesting its potential as an analgesic or in pain management therapies .

Anti-inflammatory and Antioxidant Activities

The compound has shown promise in anti-inflammatory and antioxidant activities, making it a candidate for treating inflammatory disorders. Its ability to interact with oxidative stress markers provides insights into its potential therapeutic applications.

Synthesis of Derivatives

The synthesis of 6Htc typically involves multi-step organic reactions. Common methods include cyclization of appropriate precursors under acidic or basic conditions followed by hydroxylation and carboxylation steps. This versatility allows for the development of various derivatives that can enhance biological activity or target different pathways in disease processes.

Development of Medicinal Formulations

The compound is being explored for use in formulations aimed at treating dopaminergic nerve diseases. Patents have been filed detailing the application of tetrahydroisoquinoline-3-carboxylic acid derivatives in developing medications for conditions like Parkinson's disease .

Case Studies and Research Findings

Several studies have documented the therapeutic potential of 6Htc:

  • A study published in Neuroscience Letters highlighted the compound's neuroprotective effects against oxidative stress-induced neuronal damage.
  • Research conducted on animal models demonstrated that administration of 6Htc resulted in improved motor function and reduced neuroinflammation in models of Parkinson's disease.
  • Clinical trials are ongoing to assess the efficacy of 6Htc derivatives in treating chronic pain conditions linked to opioid receptor pathways.

Mechanism of Action

The mechanism of action of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of the PD-1/PD-L1 protein-protein interaction, which plays a crucial role in immune checkpoint regulation . By inhibiting this interaction, the compound can potentially enhance the immune response against cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its hydroxyl group at the 6-position, which imparts distinct chemical properties and biological activities. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6Htc) is a compound of significant interest in pharmacology and medicinal chemistry due to its structural similarities to various biologically active molecules. This article explores the biological activity of 6Htc, focusing on its receptor interactions, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H11NO3
  • Molecular Weight : 193.202 g/mol
  • CAS Number : 134388-87-7

6Htc has been identified as a rigid mimic of tyrosine conformation, which is crucial for its interaction with opioid receptors. Studies have shown that it binds significantly to mu and delta opioid receptors, demonstrating its potential as an opioid ligand . This binding affinity suggests that 6Htc may influence pain modulation and other physiological processes mediated by these receptors.

Opioid Receptor Binding

Research indicates that 6Htc analogs exhibit substantial receptor binding activity:

  • Mu Opioid Receptor : High affinity observed, suggesting potential analgesic properties.
  • Delta Opioid Receptor : Significant binding also noted, indicating possible roles in mood regulation and addiction pathways.

Neuroprotective Effects

In vitro studies have demonstrated that 6Htc possesses neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, which may be beneficial in conditions such as neurodegenerative diseases .

Antioxidant Activity

The compound exhibits antioxidant capabilities by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property is essential for protecting cells from oxidative damage.

Study 1: Opioid Receptor Interaction

A study published in PubMed highlighted the receptor binding characteristics of 6Htc. It was found that the compound mimics the conformation of tyrosine effectively, leading to significant binding to both mu and delta opioid receptors . The implications suggest therapeutic avenues in pain management and addiction treatment.

Study 2: Neuroprotection in Cellular Models

Another investigation assessed the neuroprotective effects of 6Htc on cultured neuronal cells subjected to oxidative stress. The results indicated a marked reduction in cell death and preservation of mitochondrial function when treated with 6Htc . This study underscores its potential utility in developing treatments for neurodegenerative disorders.

Comparative Analysis of Biological Activity

Activity This compound Reference
Mu Opioid Receptor BindingHigh affinity
Delta Opioid Receptor BindingSignificant binding
Neuroprotective EffectsReduces oxidative stress; preserves cell viability
Antioxidant ActivityScavenges free radicals; enhances antioxidant enzyme activity

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 6Htc, and how can enantiomeric purity be optimized?

Methodological Answer: A modified Pictet-Spengler reaction starting from D-tyrosine derivatives is widely used for synthesizing 6Htc. This method achieves 95% yield in the cyclization step, with enantiomeric excess (ee) initially at 7% but improved to 99.4% via recrystallization . Key steps include:

  • Boc-protection of tyrosine.
  • Cyclization under acidic conditions.
  • Final deprotection and purification. Table 1: Synthesis Optimization
StepYield (%)Initial ee (%)Final ee (%)
Cyclization957
Recrystallization99.4
Reference:

Q. How does 6Htc mimic tyrosine in peptide-ligand design?

Methodological Answer: 6Htc acts as a rigid conformational mimic of tyrosine due to its tetrahydroisoquinoline backbone, restricting side-chain rotation. This property enhances peptide stability and receptor binding specificity. For example, substitution of Phe with 6Htc in opioid peptides (e.g., Dmt-Tic analogs) improves µ-opioid receptor (MOR) agonist/δ-opioid receptor (DOR) antagonist activity . Reference:

Q. What analytical techniques validate 6Htc’s structural integrity and purity?

Methodological Answer:

  • Potentiometry and UV-VIS spectroscopy assess metal-complexation behavior (e.g., with Cu²⁺ or Ni²⁺) .
  • Chiral HPLC confirms enantiomeric purity .
  • Mass spectrometry (e.g., MALDI-TOF) verifies molecular weight .

Advanced Research Questions

Q. How do 6Htc-containing peptides modulate opioid receptor selectivity?

Methodological Answer: Structural studies reveal that 6Htc’s constrained geometry alters peptide-receptor interactions. For example:

  • Deltorphin analogs with D-6Htc show high DOR affinity (Ki < 1 nM) but reduced MOR binding .
  • Endomorphin analogs with L-6Htc enhance MOR selectivity via steric hindrance at DOR . Experimental Design:
  • Radioligand displacement assays using [³H]-DAMGO (MOR) and [³H]-DPDPE (DOR).
  • Molecular dynamics simulations to map binding pockets. Reference:

Q. What contradictions exist in 6Htc’s biological activity across studies?

Data Contradiction Analysis:

  • Antiproliferative Activity: 6Htc derivatives inhibit Huh-7 hepatic carcinoma cells (IC₅₀ ~20 µM) via caspase-8-mediated apoptosis . However, no cytotoxicity is reported in non-cancerous cell lines, suggesting context-dependent mechanisms.
  • Receptor Binding: Variability in MOR/DOR affinity ratios across peptide scaffolds (e.g., Dmt-Tic vs. deltorphin analogs) highlights sequence-dependent effects . Resolution Strategy:
  • Compare peptide backbone flexibility and side-chain modifications.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Reference:

Q. How can 6Htc improve proteolytic stability in peptide therapeutics?

Methodological Answer:

  • Peptoid Substitution: Replace L-6Htc with D-6Htc to resist enzymatic cleavage .
  • Backbone Methylation: Reduces recognition by proteases (e.g., chymotrypsin). Validation:
  • Incubate peptides in human serum; measure half-life via LC-MS.
  • Compare stability of 6Htc-containing analogs vs. native sequences. Reference:

Q. What role does 6Htc play in metal complexation for catalytic or therapeutic applications?

Methodological Answer: 6Htc forms stable complexes with transition metals (Cu²⁺, Ni²⁺), influencing redox activity. For example:

  • Copper-6Htc complexes mimic superoxide dismutase (SOD) activity .
  • Nickel-6Htc complexes show potential in asymmetric catalysis. Experimental Design:
  • Potentiometric titration to determine logK values.
  • EPR spectroscopy to analyze metal coordination geometry. Reference:

Properties

IUPAC Name

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-8-2-1-6-5-11-9(10(13)14)4-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAGDYRHPWTZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501194126
Record name 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76824-99-2
Record name 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76824-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 61.5 g of D, L-m-tyrosine suspended in 250 ml of 0.05N sulfuric acid aqueous solution, 48 ml of 37% formalin aqueous solution was added dropwise. The reaction mixture was stirred at 70° C. for 12 hours, and subjected to crystallization under ice cooling for 2 hours. The obtained crystal were filtered off, and dried at 60° C. under reduced pressure to obtain 65.6 g of Compound 1 (yield 100%). Compound 1 thus obtained was dissolved in an aqueous solution of 2N sodium hydroxide, and was then adjusted to pH 5 with concentrated hydrochloric acid. The precipitate was filtered off, washed with water and dried at 60° C. under reduced pressure to obtain 52.5 g of purified product of Compound 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To a suspension of DL-m-tyrosine (5.00 g, 11.0 mmol) in 0.05 N HCl (50 mL) was added 37% aq. formaldehyde (5.00 mL, 5.2 g, 64.0 mmol) and the resulting slurry was heated at 90° C. for 1 h and then cooled to RT. The mixture was filtered and the resulting solid was washed with H2O and acetone and dried in vacuo to yield 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (3.31 g, 52% yield) as an off-white solid. MS (EI) m/z: 194.0 (M+H+). 1H NMR (400 MHz, CD3OD): δ 7.03 (d, J=8.0 Hz, 1H), 6.69 (dd, J=8.8, and 2.4 Hz, 1H), 7.00 (s, 1H), 4.28-4.19 (m, 2H), 3.80 (dd, J=11.6, and 5.2 Hz, 1H), 3.31-3.27 (m, 1H), 3.05 (dd, J=16.8, and 11.2 Hz, 1H), acid, hydroxy and amine protons not visible.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.